molecular formula C14H15F2N3OS B2809930 4,6-Difluoro-2-(4-propionylpiperazin-1-yl)-1,3-benzothiazole CAS No. 897482-06-3

4,6-Difluoro-2-(4-propionylpiperazin-1-yl)-1,3-benzothiazole

Cat. No. B2809930
CAS RN: 897482-06-3
M. Wt: 311.35
InChI Key: BTLSKTNDHXUPGV-UHFFFAOYSA-N
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Description

4,6-Difluoro-2-(4-propionylpiperazin-1-yl)-1,3-benzothiazole, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a benzothiazole derivative that has been synthesized and studied extensively in recent years.

Scientific Research Applications

Antitumor Properties

A study on fluorinated 2-(4-aminophenyl)benzothiazoles, which are structurally related to 4,6-Difluoro-2-(4-propionylpiperazin-1-yl)-1,3-benzothiazole, demonstrated potent cytotoxic properties in vitro against sensitive human breast cancer cell lines. The research revealed that certain modifications in the benzothiazole derivatives could significantly influence their antitumor activity, suggesting a potential avenue for developing new anticancer agents (Hutchinson et al., 2001).

Microwave-Assisted Synthesis for Antinociceptive Activity

Another study explored the microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives, including compounds structurally akin to the chemical . This efficient synthesis approach yielded derivatives that showed significant antinociceptive activity, indicating potential applications in pain management (Önkol et al., 2012).

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their corrosion inhibition properties. A specific investigation into benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions demonstrated their potential for protecting industrial materials from corrosion, highlighting the chemical's utility beyond biomedical applications (Hu et al., 2016).

Antimicrobial Activity

Research into the synthesis and antimicrobial evaluation of benzothiazole derivatives, including those with structural similarities to 4,6-Difluoro-2-(4-propionylpiperazin-1-yl)-1,3-benzothiazole, has shown that these compounds possess effective antimicrobial properties. This suggests their potential use in developing new antimicrobial agents to combat various bacterial and fungal infections (Shafiq et al., 2016).

properties

IUPAC Name

1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3OS/c1-2-12(20)18-3-5-19(6-4-18)14-17-13-10(16)7-9(15)8-11(13)21-14/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLSKTNDHXUPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

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